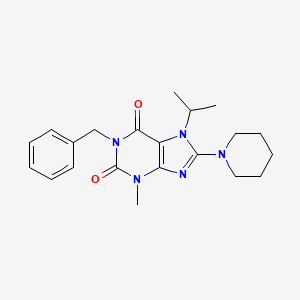![molecular formula C10H16O B2635350 (1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol CAS No. 2490371-16-7](/img/structure/B2635350.png)
(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Mercuric Acetate Oxidation : First mentioned in 1985, this method forms the compound by oxidizing the corresponding 1,3-dithiolane-2-thione using mercuric acetate .
- Direct Treatment : Another straightforward approach is the direct treatment of norbornene with diisopropyl xanthogen disulfide and the radical initiator azobis (isobutyronitrile) , yielding the compound directly .
Molecular Structure Analysis
The X-ray structure of this compound reveals an exo-configured planar dithiolanone ring . This is noteworthy because most previously characterized dithiolanones exhibit a twisted conformation .
Chemical Reactions Analysis
- Ylene Formation : The compound can be obtained as a by-product from oxidative degradation of the adduct formed between norbornene and Bu3P × CS2 . This ylene can participate in various synthetic reactions, including Wittig reactions and 1,3-dipolar cycloadditions .
- Hydrolysis : It can also undergo hydrolysis to yield the corresponding 1,3-dithiolane .
Physical And Chemical Properties Analysis
Scientific Research Applications
Transition-State Mimic for Cis-Trans Interconversion
The compound is also of interest as a transition-state mimic for cis-trans rotamer interconversion of amides, a process crucial in peptide and protein folding and function. The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, the parent compound of this class, showcases its potential in biochemical studies related to protein structure and dynamics (Komarov et al., 2015).
Structural Studies and Applications in Organic Synthesis
Further research involves the structural analysis and applications of tricyclo[5.2.1.02,6]decan derivatives in organic synthesis. Studies have focused on enantioselective synthesis routes, highlighting the compound's utility in creating amino acid derivatives and as a building block in peptidomimetics and asymmetric organocatalysis (Breuning et al., 2009).
properties
IUPAC Name |
(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9?,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGUXADVFUERT-FHJSOTJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol | |
CAS RN |
2750722-45-1 |
Source


|
| Record name | rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[(4-Fluorophenyl)carbamoyl]phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2635271.png)
![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)




![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)